3-(4H-1,2,4-トリアゾール-4-イル)安息香酸

概要

説明

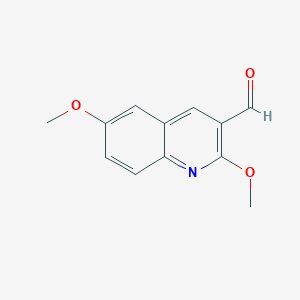

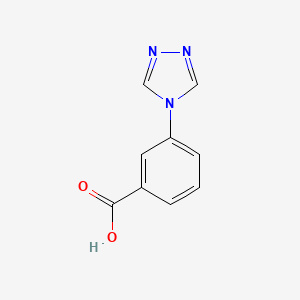

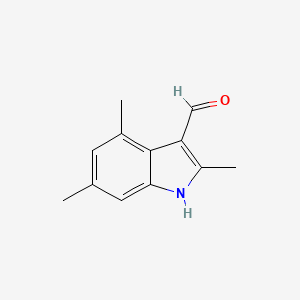

3-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

トリアゾール化合物は、抗菌剤として効果的であることがわかっています。 トリアゾール環の存在は、化合物の抗菌活性の向上に寄与する可能性があります .

抗真菌用途

同様に、トリアゾール誘導体は、抗真菌特性を持つことが知られており、抗真菌薬の開発において価値があります .

抗がん研究

トリアゾール環は、抗がんの可能性について研究されている化合物にも存在します。 これには、がん細胞の増殖を阻害する可能性のある薬物候補の研究が含まれます .

抗ウイルス剤

研究により、トリアゾール誘導体は抗ウイルス剤として機能し、ウイルス感染症の新しい治療法につながる可能性があることが示されています .

抗炎症薬

トリアゾール化合物の抗炎症特性は、抗炎症薬の開発のための候補となっています .

中枢神経系(CNS)興奮剤

トリアゾール部分を有する化合物は、さまざまな神経障害の治療に使用できる可能性のあるCNS興奮剤としての可能性について調査されています .

農薬

トリアゾール誘導体は、作物の保護と収量の改善における潜在的な利点のために、農薬にも使用されています .

薬物送達システム

特に3-(4H-1,2,4-トリアゾール-4-イル)安息香酸は、薬物送達システムの開発、特に標的薬物送達アプリケーションのための2d-ハイブリッドMOFリンカーの研究の改善に使用されてきました .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(4H-1,2,4-triazol-4-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). It acts as a linker molecule, facilitating the formation of these frameworks by binding to metal ions . The compound interacts with enzymes and proteins involved in the synthesis and stabilization of MOFs, although specific enzymes and proteins have not been extensively documented. The nature of these interactions typically involves coordination bonds between the triazole nitrogen atoms and metal ions, which stabilize the MOF structures .

Cellular Effects

The effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid on various cell types and cellular processes have been explored in several studies. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating its potency . These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, 3-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound’s triazole ring is known to form coordination bonds with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-(4H-1,2,4-triazol-4-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

3-(4H-1,2,4-triazol-4-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 3-(4H-1,2,4-triazol-4-yl)benzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of 3-(4H-1,2,4-triazol-4-yl)benzoic acid is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and specificity.

特性

IUPAC Name |

3-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDCJKUCKNZXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424478 | |

| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335255-80-6 | |

| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(4H-1,2,4-triazol-4-yl)benzoic acid contribute to the construction of metal-organic frameworks (MOFs)?

A: 3-(4H-1,2,4-triazol-4-yl)benzoic acid, often denoted as Htba, functions as an organic ligand in the formation of MOFs. [, , ] The molecule possesses multiple coordination sites: the carboxylate group on the benzoic acid moiety and the nitrogen atoms within the triazole ring. This multidentate nature allows Htba to bridge and connect metal ions, leading to the creation of diverse and intricate MOF structures. The specific arrangement and connectivity of metal ions and Htba ligands dictate the overall architecture and properties of the resulting MOF.

Q2: What is the role of polyoxometalates (POMs) in the catalytic activity of MOFs containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid?

A: Research has demonstrated the successful incorporation of Keggin-type POMs, such as [PMo12O40]3- and [PW12O40]3-, into MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and various metal ions like copper or silver. [, ] These POMs are not merely structural components; they actively contribute to the catalytic activity of these hybrid MOFs. POMs are known for their inherent catalytic properties, acting as electron reservoirs and facilitating redox reactions. Within the MOF framework, POMs function as active sites, enabling the catalysis of specific organic reactions.

Q3: What are the advantages of using MOFs incorporating 3-(4H-1,2,4-triazol-4-yl)benzoic acid as heterogeneous catalysts?

A3: MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and incorporating catalytically active components like POMs offer several advantages as heterogeneous catalysts:

- High Stability: MOFs inherently possess high stability, particularly in polar solvents, surpassing the stability of many traditional homogeneous catalysts. [, ]

- Reusability: Their heterogeneous nature facilitates easy separation from the reaction mixture, allowing for catalyst recovery and reuse over multiple cycles. Studies have shown the retention of catalytic activity even after several reaction runs. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)